molecular formula C10H7Cl2NO3S B11835349 5,7-Dichloroquinolin-8-yl methanesulfonate CAS No. 27092-50-8

5,7-Dichloroquinolin-8-yl methanesulfonate

Cat. No.: B11835349
CAS No.: 27092-50-8
M. Wt: 292.14 g/mol
InChI Key: VRFBMTMETKYFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloroquinolin-8-yl methanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methanesulfonate group at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl methanesulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like methanesulfonyl chloride. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Quality control measures are implemented to ensure the product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.

    Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl methanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the methanesulfonate group.

    5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.

    Clioquinol: A related compound with similar biological activities.

Uniqueness

5,7-Dichloroquinolin-8-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27092-50-8

Molecular Formula

C10H7Cl2NO3S

Molecular Weight

292.14 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) methanesulfonate

InChI

InChI=1S/C10H7Cl2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3

InChI Key

VRFBMTMETKYFFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.